molecular formula C8Cl3IN2 B587346 5-Iodo-2,4,6-trichloroisophthalonitrile CAS No. 1246814-99-2

5-Iodo-2,4,6-trichloroisophthalonitrile

Cat. No.: B587346
CAS No.: 1246814-99-2
M. Wt: 357.356
InChI Key: SCOIXRLRFIABOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Iodo-2,4,6-trichloroisophthalonitrile typically involves the iodination and chlorination of isophthalonitrile. The reaction conditions often require the use of iodine and chlorine sources under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with iodine and chlorine atoms . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

5-Iodo-2,4,6-trichloroisophthalonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Iodo-2,4,6-trichloroisophthalonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions and modifications.

    Medicine: Research into potential therapeutic applications, including its role in drug development and as a diagnostic tool.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2,4,6-trichloroisophthalonitrile involves its interaction with molecular targets, such as proteins or enzymes. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or structural modifications .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-2,4,6-trichloroisophthalonitrile include other halogenated isophthalonitriles, such as:

    2,4,6-Trichloroisophthalonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2,4,6-trichloroisophthalonitrile: Contains a bromine atom instead of iodine, which can affect its reactivity and interaction with biological targets.

    5-Fluoro-2,4,6-trichloroisophthalonitrile:

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

2,4,6-trichloro-5-iodobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOIXRLRFIABOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)I)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.